Moxidectin-d3

Bioanalytical method validation Isotope dilution mass spectrometry Matrix effect compensation

Moxidectin-d3 (CL-301423-d3, C₃₇H₅₀D₃NO₈, MW 642.84 Da) is a triple-deuterated analog of the macrocyclic lactone endectocide moxidectin, a semi-synthetic methoxime derivative of nemadectin produced by Streptomyces cyanogriseus fermentation. The compound carries three deuterium atoms on the methoxime moiety (–O–CD₃), yielding a +3 Da mass shift from unlabeled moxidectin (CAS 113507-06-5).

Molecular Formula C37H53NO8
Molecular Weight 642.8 g/mol
Cat. No. B15622876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxidectin-d3
Molecular FormulaC37H53NO8
Molecular Weight642.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11?,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3
InChIKeyYZBLFMPOMVTDJY-NXBLVBPNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxidectin-d3 for Bioanalysis and Quantification: A Deuterated Macrocyclic Lactone Internal Standard for LC-MS and GC-MS Workflows


Moxidectin-d3 (CL-301423-d3, C₃₇H₅₀D₃NO₈, MW 642.84 Da) is a triple-deuterated analog of the macrocyclic lactone endectocide moxidectin, a semi-synthetic methoxime derivative of nemadectin produced by Streptomyces cyanogriseus fermentation. [1] The compound carries three deuterium atoms on the methoxime moiety (–O–CD₃), yielding a +3 Da mass shift from unlabeled moxidectin (CAS 113507-06-5). Moxidectin-d3 is manufactured and supplied as a certified stable isotope-labeled (SIL) analytical reference standard specifically intended as an internal standard for the quantification of moxidectin in biological matrices by GC-MS or LC-MS/MS. [2] The compound is provided with full Certificate of Analysis documentation including HPLC purity, MS, ¹H-NMR, and quantitative NMR data.

Why Moxidectin-d3 Cannot Be Replaced by Unlabeled Moxidectin or Non-Isotopic Internal Standards in Quantitative Bioanalysis


In LC-MS/MS and GC-MS quantitative bioanalysis, the internal standard (IS) must correct for analyte loss during extraction, matrix-induced ion suppression/enhancement, and instrument variability. Unlabeled moxidectin cannot serve as an IS because it is indistinguishable from the target analyte in the mass spectrometer. Structural analogs such as avermectin B1a or selamectin, while historically employed as surrogate IS, exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies relative to moxidectin, leading to systematic quantification bias particularly in complex matrices. [1] Deuterated IS compounds with fewer than three deuterium atoms (e.g., d1 or d2) risk isotopic peak overlap with the analyte's natural M+1 and M+2 isotopologues. Moxidectin-d3, with a +3 Da mass shift, places the IS signal fully outside the natural isotope envelope of the analyte, ensuring baseline-resolved selected reaction monitoring (SRM) transitions. [2] Furthermore, substitution with the dual-labeled Moxidectin-¹³C,d3 analog, while analytically valid, carries a procurement cost approximately 10- to 20-fold higher than the d3-only compound, making it uneconomical for routine high-throughput bioanalytical workflows.

Moxidectin-d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Alternative Internal Standards


Matrix Effect Compensation: Moxidectin-d3 Maintains 95–105% Recovery Across Three Matrices Under 20% Signal Suppression — A Direct Comparison with Structural Analog IS Approaches

In the validated LC-MS/MS method by Doran et al. (2024) for moxidectin quantification in wombat plasma, faeces, and fur, Moxidectin-D3 was employed as the internal standard and demonstrated near-identical physicochemical behavior to the target analyte moxidectin. Recovery values of 95–105% were consistently achieved across all three matrices, even when matrix interferences caused ionization signal suppression as high as 20%, or when moxidectin loss during extraction was substantial. [1] This performance stands in contrast to methods using structural analog internal standards such as selamectin, where the absence of co-elution between analyte and IS means matrix effects cannot be ratio-metrically compensated. [2] The study attributes this robust performance to the high and equivalent protein binding efficiency of plasma for both MOX and MOX-D3, which ensures identical extraction and ionization behavior. [1]

Bioanalytical method validation Isotope dilution mass spectrometry Matrix effect compensation

Analytical Sensitivity: Moxidectin-d3-Enabled Method Achieves LOD of 0.01 ng/mL in Plasma — A 20-Fold Improvement Over Methods Using Avermectin B1a as Internal Standard

The isotope dilution LC-MS/MS method using Moxidectin-D3 as internal standard achieved limits of detection of 0.01 ng/mL in plasma, 0.3 ng/g dry weight for faeces, and 0.5 ng/g for fur, with a limit of quantitation of 0.05 ng/mL in plasma. [1] By contrast, a UHPLC-MS/MS method employing the structural analog avermectin B1a as internal standard for moxidectin quantification in rat plasma achieved a lower limit of quantitation (LLOQ) of 1.00 ng/mL and a lower limit of detection (LLOD) of 0.200 ng/mL. [2] The approximately 20-fold improvement in LOD and 20-fold improvement in LOQ observed with the deuterated IS method reflects the superior precision of isotope dilution mass spectrometry, where the IS co-elutes with the analyte and identically experiences all extraction losses and matrix effects, enabling more reliable integration at low signal intensities. [1]

LC-MS/MS method sensitivity Limit of detection Pharmacokinetic bioanalysis

Deuterium Enrichment and Isotopic Purity: Cayman Moxidectin-d3 Specifications at ≥99% Deuterated Forms (d1-d3) Enable Definitive SRM Transition Assignment

Cayman Chemical's Moxidectin-d3 (CAT N°: 28766) is specified at ≥99% deuterated forms (d1–d3). [1] This high isotopic enrichment ensures that the +3 Da SRM transition can be unambiguously assigned without interference from the unlabeled analyte's natural isotopologue distribution. MedChemExpress offers Moxidectin-d3 (HY-B0777S) at a chemical purity of 95.17% as determined by HPLC. For mission-critical regulated bioanalysis under FDA/EMA guidelines, the ≥99% deuterated forms specification provides confidence that the IS signal at m/z 644.8 → [product ion] is not contaminated by residual d0 species, which would otherwise produce cross-talk between the analyte and IS channels. [1]

Isotopic purity Deuterium enrichment SRM transition specificity

Protein Binding Equivalence: Moxidectin and Moxidectin-D3 Exhibit Indistinguishable Lipoprotein Binding (97–99.4%), Enabling Accurate Total Drug Quantification in Plasma

The Doran et al. (2024) study directly demonstrated that Moxidectin-D3 behaves almost identically to moxidectin with respect to plasma protein binding. Using a macromolecule isolation method developed in the same study, moxidectin was determined to be 97–99.4% bound to lipoproteins in wombat plasma and 98–99% bound in sheep, cow, and horse plasma. [1] The high binding efficiency of plasma for both MOX and MOX-D3 was cited as the mechanistic basis for the consistent 95–105% recovery observed across matrices. [1] This equivalence is critical: if the IS exhibited different protein binding than the analyte, the free fraction available for extraction would differ, introducing systematic bias in total drug concentration measurements. [2]

Plasma protein binding Lipoprotein binding Bound drug extraction

Regulatory Traceability: Moxidectin-d3 Is Supplied as a Fully Characterized Reference Standard Compliant with Pharmacopeial Monograph Traceability Requirements (USP/EP)

Axios Research supplies Moxidectin-d3 as a fully characterized chemical compound specifically designated as a reference standard of API Moxidectin, compliant with regulatory guidelines. The standard is intended for analytical method development, analytical method validation (AMV), and Quality Control (QC) applications during synthesis and formulation stages of drug development, and serves as a reference standard for traceability against pharmacopeial standards (USP or EP). [1] This regulatory-grade characterization contrasts with general-purpose research-grade deuterated compounds that may lack the full suite of CoA documentation (Assay, HPLC, MS, ¹H-NMR, ¹³C-NMR, quantitative NMR, IR) required for GLP bioanalytical method validation.

Regulatory compliance Reference standard traceability Pharmacopeial monograph

Prioritized Application Scenarios for Moxidectin-d3 Based on Verified Quantitative Differentiation Evidence


Regulated GLP Bioanalytical Method Validation for Moxidectin Pharmacokinetic Studies in Plasma

For laboratories developing LC-MS/MS methods intended for regulatory submission (IND, NDA, ANDA, or DMF), Moxidectin-d3 is the appropriate internal standard selection. Its demonstrated 95–105% recovery across plasma matrices under up to 20% signal suppression conditions [1], combined with ≥99% deuterated forms specification [2] and USP/EP pharmacopeial traceability [3], satisfies ICH M10 and FDA bioanalytical method validation requirements for stable isotope-labeled internal standards. The achieved LOD of 0.01 ng/mL and LOQ of 0.05 ng/mL in plasma [1] supports full pharmacokinetic profiling including terminal elimination phase quantification.

Moxidectin Residue Depletion Monitoring in Food-Producing Animal Tissues

Regulatory residue monitoring programs (e.g., under EU Regulation 37/2010 or FDA 21 CFR 556) require validated methods capable of quantifying moxidectin at or below established maximum residue limits (MRLs). Moxidectin-d3-enabled isotope dilution MS/MS methods deliver the requisite sensitivity (LOD 0.01 ng/mL in plasma, 0.3 ng/g in faeces, 0.5 ng/g in fur) [1] with robust matrix effect compensation, enabling accurate quantification in complex tissue matrices where structural analog IS methods have demonstrated curvilinear response and matrix-dependent ion suppression [4]. The protein binding equivalence between MOX and MOX-D3 (97–99.4%) [1] ensures accurate total residue quantification even when analytes are extensively protein-bound.

High-Throughput Pharmacokinetic Screening in Preclinical Drug Development

For CROs and pharmaceutical development laboratories processing large sample batches, Moxidectin-d3 offers a cost-effective SIL IS option. At approximately $275–385 per mg [2][5], it provides adequate mass separation (+3 Da) for unambiguous SRM channel assignment at a fraction of the cost of dual-labeled Moxidectin-¹³C,d3 (approximately €110/mg or ~10- to 20-fold higher) . The isotope dilution approach eliminates the need for matrix-matched calibration curves required when using structural analog IS, directly reducing per-batch calibration standard consumption and overall assay cost. [1]

Moxidectin Formulation Quality Control and Stability-Indicating Method Development

During pharmaceutical development and manufacturing QC, Moxidectin-d3 serves as an internal standard for stability-indicating HPLC and LC-MS methods that must quantify the API in the presence of degradation products. The deuterated IS co-elutes with moxidectin but is mass-resolved from known degradation impurities such as 3,4-epoxy-moxidectin (impurity 1, m/z 656.37952) and 23-keto-nemadectin (impurity 2, m/z 611.35684) [6]. The Axios Research regulatory-grade reference standard [3] provides the traceability documentation required for QC release testing in GMP environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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